molecular formula C11H10F3NOS B14759055 Thiomorpholino(2,3,6-trifluorophenyl)methanone

Thiomorpholino(2,3,6-trifluorophenyl)methanone

Cat. No.: B14759055
M. Wt: 261.27 g/mol
InChI Key: HQMKVXVIRTXMON-UHFFFAOYSA-N
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Description

Thiomorpholino(2,3,6-trifluorophenyl)methanone is a chemical compound with the molecular formula C11H10F3NOS and a molecular weight of 261.26 g/mol It is characterized by the presence of a thiomorpholine ring attached to a trifluorophenyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiomorpholino(2,3,6-trifluorophenyl)methanone typically involves the reaction of thiomorpholine with 2,3,6-trifluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiomorpholino(2,3,6-trifluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiomorpholino(2,3,6-trifluorophenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thiomorpholino(2,3,6-trifluorophenyl)methanone involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thiomorpholine ring can also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiomorpholine ring and the trifluorophenyl group.

Properties

Molecular Formula

C11H10F3NOS

Molecular Weight

261.27 g/mol

IUPAC Name

thiomorpholin-4-yl-(2,3,6-trifluorophenyl)methanone

InChI

InChI=1S/C11H10F3NOS/c12-7-1-2-8(13)10(14)9(7)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2

InChI Key

HQMKVXVIRTXMON-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=CC(=C2F)F)F

Origin of Product

United States

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